molecular formula C13H22N2O4 B13573290 8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate

8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate

Cat. No.: B13573290
M. Wt: 270.32 g/mol
InChI Key: AYCQTHMFGGLVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate is a chemical compound with the molecular formula C11H20N2O2. It is a derivative of the 3,8-diazabicyclo[3.2.1]octane scaffold, which is known for its unique bicyclic structure. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate typically involves the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate and methyl iodide. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor for the development of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the development of specialized pharmaceuticals and research tools .

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

8-O-tert-butyl 1-O-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-9-5-6-13(15,8-14-7-9)10(16)18-4/h9,14H,5-8H2,1-4H3

InChI Key

AYCQTHMFGGLVNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CNC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.